molecular formula C6H6OS2 B1349795 5-(Methylthio)Thiophene-2-Carbaldehyde CAS No. 24445-35-0

5-(Methylthio)Thiophene-2-Carbaldehyde

Cat. No. B1349795
Key on ui cas rn: 24445-35-0
M. Wt: 158.2 g/mol
InChI Key: RKXYTFTZODXDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840917

Procedure details

5-Methylthio-2-thiophenecarbaldehyde (4.48 g) (synthesized in accordance with the method described in Tetrahydron, 41, 3803 (1985)) was dissolved in acetonitrile (20 ml), and sodium dihydrogen phosphate (1.2 g) in water (10 ml) and 30% aqueous hydrogen peroxide (3.5 ml) were added. Further sodium chlorite (3.85 g) in water (10 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 15 hours, and sodium sulfite (1 g) was added. The mixture was alkalified with 1N aqueous sodium hydroxide and extracted with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate-diisopropyl ether to give 5-methanesulfonyl-2-thiphenecarboxylic acid (1.73 g) as crystals.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:7][C:6]([CH:8]=[O:9])=[CH:5][CH:4]=1.P([O-])(O)(O)=[O:11].[Na+].Cl([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].[OH-:26].[Na+].[OH2:28]>C(#N)C.OO>[CH3:1][S:2]([C:3]1[S:7][C:6]([C:8]([OH:11])=[O:9])=[CH:5][CH:4]=1)(=[O:28])=[O:26] |f:1.2,3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
CSC1=CC=C(S1)C=O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
3.5 mL
Type
solvent
Smiles
OO
Step Three
Name
Quantity
3.85 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-diisopropyl ether

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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